molecular formula C28H29N3O5 B12775880 1,2,4-Triazolidine-1,3-dicarboxylic acid, 3-benzoyl-5-phenyl-4-(phenylmethyl)-, diethyl ester CAS No. 102433-77-2

1,2,4-Triazolidine-1,3-dicarboxylic acid, 3-benzoyl-5-phenyl-4-(phenylmethyl)-, diethyl ester

Katalognummer: B12775880
CAS-Nummer: 102433-77-2
Molekulargewicht: 487.5 g/mol
InChI-Schlüssel: MQOKBAOCHNZZRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzoyl-4-benzyl-5-phenyl-1,2-dicarbethoxy-1,2,4-triazolidine is a complex organic compound characterized by its unique triazolidine ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-4-benzyl-5-phenyl-1,2-dicarbethoxy-1,2,4-triazolidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes. These processes are designed to optimize the reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency and minimize costs.

Analyse Chemischer Reaktionen

Types of Reactions

3-Benzoyl-4-benzyl-5-phenyl-1,2-dicarbethoxy-1,2,4-triazolidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-Benzoyl-4-benzyl-5-phenyl-1,2-dicarbethoxy-1,2,4-triazolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-Benzoyl-4-benzyl-5-phenyl-1,2-dicarbethoxy-1,2,4-triazolidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Benzoyl-4-benzyl-5-phenyl-1,2,4-triazolidine: A structurally similar compound with slight variations in the substituents.

    4-Benzoyl-5-phenyl-1,2,4-triazolidine: Another related compound with a different substitution pattern.

Uniqueness

3-Benzoyl-4-benzyl-5-phenyl-1,2-dicarbethoxy-1,2,4-triazolidine is unique due to its specific combination of functional groups and its triazolidine ring structure

Eigenschaften

CAS-Nummer

102433-77-2

Molekularformel

C28H29N3O5

Molekulargewicht

487.5 g/mol

IUPAC-Name

1-O-benzoyl 4-O-ethyl 2-benzyl-5-ethyl-3-phenyl-1,2,4-triazolidine-1,4-dicarboxylate

InChI

InChI=1S/C28H29N3O5/c1-3-24-30(27(33)35-4-2)25(22-16-10-6-11-17-22)29(20-21-14-8-5-9-15-21)31(24)28(34)36-26(32)23-18-12-7-13-19-23/h5-19,24-25H,3-4,20H2,1-2H3

InChI-Schlüssel

MQOKBAOCHNZZRC-UHFFFAOYSA-N

Kanonische SMILES

CCC1N(C(N(N1C(=O)OC(=O)C2=CC=CC=C2)CC3=CC=CC=C3)C4=CC=CC=C4)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.